molecular formula C14H17NO3 B12911458 3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione

3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione

Cat. No.: B12911458
M. Wt: 247.29 g/mol
InChI Key: QWZGZYRXESDJLX-UHFFFAOYSA-N
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Description

3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a substituted aniline or a quinoline precursor.

    Alkylation: Introduction of the butyl group through alkylation reactions.

    Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction reactions could convert it to hydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial: Potential antimicrobial properties.

    Anticancer: Investigated for anticancer activities.

Medicine

    Drug Development: Potential lead compound for drug development.

Industry

    Material Science: Used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it may involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of specific enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of applications.

    Hydroxyquinoline: Known for its antimicrobial properties.

    Methylquinoline: Used in organic synthesis and material science.

Uniqueness

3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione’s unique combination of functional groups may confer specific biological activities or chemical reactivity that distinguishes it from other quinoline derivatives.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-butyl-3-hydroxy-1-methylquinoline-2,4-dione

InChI

InChI=1S/C14H17NO3/c1-3-4-9-14(18)12(16)10-7-5-6-8-11(10)15(2)13(14)17/h5-8,18H,3-4,9H2,1-2H3

InChI Key

QWZGZYRXESDJLX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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